Anti-Rheumatoid Arthritis Activity vs. Methotrexate
In a study evaluating compounds isolated from *Mycetia hainanensis* for anti-rheumatoid arthritis activity, Petasitolone exhibited notable inhibitory effects on the proliferation of MH7A synovial fibroblast cells [1]. Its activity was comparable to that of the positive control drug methotrexate [1]. While a specific IC50 value for Petasitolone is not discretely reported, it falls within the active range of 5.27 to 172.68 µM established by the study's other active isolates [1]. This provides a critical benchmark for evaluating Petasitolone's potential against a clinically relevant standard.
| Evidence Dimension | Inhibition of MH7A synovial fibroblast proliferation (IC50) |
|---|---|
| Target Compound Data | Within range of (5.27 ± 0.07) to (172.68 ± 0.32) µmol·L⁻¹ |
| Comparator Or Baseline | Methotrexate (positive control) |
| Quantified Difference | Comparable activity to methotrexate (IC50 = 132.39 ± 0.21 µmol·L⁻¹) |
| Conditions | In vitro MTS assay on MH7A synovial fibroblast cells |
Why This Matters
This positions Petasitolone as a potential natural product lead for rheumatoid arthritis, showing activity comparable to a first-line clinical drug, which is a key differentiator for procurement in inflammation research programs.
- [1] Chen et al. Chemical constituents from stems and leaves of Mycetia hainanensis and their anti-rheumatoid arthritis activities. Zhongguo Zhong Yao Za Zhi. 2024;24:15. (English abstract, results for compound 8, Petasitolone). View Source
